molecular formula C13H12N2O4 B3829798 N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide

N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide

Cat. No. B3829798
M. Wt: 260.24 g/mol
InChI Key: VFLNWSMGLXOTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyloxy)-4-methoxybenzenecarboximidamide, also known as FUBIMINA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide acts as a CB1 receptor agonist, which means that it binds to and activates this receptor. This leads to a range of physiological effects, including the modulation of neurotransmitter release and the regulation of gene expression. N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide has been found to have a high affinity for the CB1 receptor, making it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide has been found to have a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity. N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide has also been found to have analgesic, anxiolytic, and antipsychotic effects, making it a promising candidate for the treatment of a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the key advantages of N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide is its high selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system, as it allows researchers to selectively activate this receptor without affecting other receptors in the brain. However, N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide also has some limitations. For example, it has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide. One area of interest is the development of more potent and selective CB1 receptor agonists. Another area of interest is the study of the long-term effects of N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide on the endocannabinoid system, including its potential role in the development of tolerance and dependence. Finally, N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide may also have potential applications in the treatment of neurological and psychiatric disorders, making it an exciting area of research for the future.

Scientific Research Applications

N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and toxicology. One of the most promising applications of N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide is in the study of the endocannabinoid system. This system plays a crucial role in regulating a range of physiological processes, including pain, appetite, and mood. N'-(2-furoyloxy)-4-methoxybenzenecarboximidamide has been found to act as a potent and selective agonist of the CB1 receptor, which is a key component of the endocannabinoid system.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-17-10-6-4-9(5-7-10)12(14)15-19-13(16)11-3-2-8-18-11/h2-8H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLNWSMGLXOTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CO2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(furan-2-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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